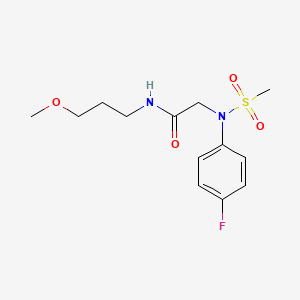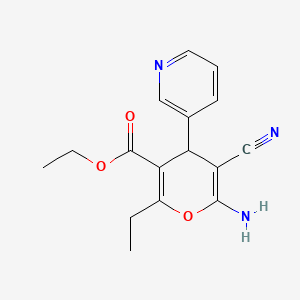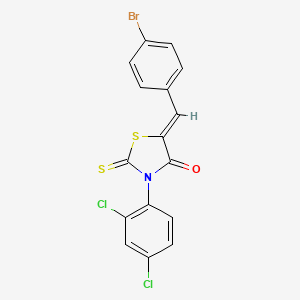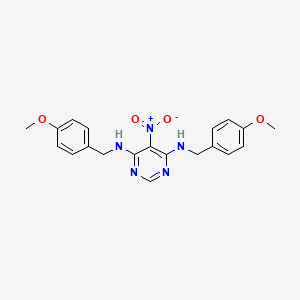
N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide, also known as MP-10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies and has generated significant interest in the scientific community.
Mecanismo De Acción
The mechanism of action of N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of specific enzymes, including phosphodiesterases (PDEs) and histone deacetylases (HDACs). PDEs are enzymes that regulate the levels of cyclic nucleotides, which are involved in various cellular processes, including proliferation, differentiation, and apoptosis. HDACs are enzymes that regulate the acetylation of histones, which are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, this compound can modulate cellular processes and potentially treat various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to have a neuroprotective effect, potentially making it a candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One advantage is that the compound has been extensively studied, and its mechanism of action is well understood. This makes it easier to design experiments and interpret results. However, one limitation is that this compound is a small molecule inhibitor, which can have off-target effects. This can make it challenging to interpret results and design experiments that specifically target the desired enzyme.
Direcciones Futuras
There are several future directions for the study of N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is the study of the off-target effects of this compound, which can provide insights into the role of specific enzymes in cellular processes. Additionally, the development of more specific inhibitors that target specific enzymes can help overcome the limitations of small molecule inhibitors like this compound.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. The compound has a well-understood mechanism of action, and its biochemical and physiological effects have been extensively studied. While there are limitations to the use of this compound in lab experiments, the compound has several potential future directions for the development of new therapeutic agents and the study of specific enzymes involved in cellular processes.
Métodos De Síntesis
The synthesis of N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process that includes the reaction of 4-fluorophenylacetic acid with 3-methoxypropylamine to form an amide intermediate. This intermediate is then reacted with methylsulfonyl chloride to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of enzymes that are involved in the progression of these diseases, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S/c1-20-9-3-8-15-13(17)10-16(21(2,18)19)12-6-4-11(14)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTWUJVVTCZFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5156418.png)

![8-(9H-fluoren-2-ylmethyl)-3-isopropyl-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5156431.png)
![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5156437.png)

![4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5156445.png)
![4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5156447.png)
![methyl 3-{[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzoate](/img/structure/B5156457.png)
![2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5156463.png)
![1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B5156468.png)
![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)

![7-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5156510.png)